5-Bromo-3-fluoro-1-methyl-pyrazole
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Overview
Description
5-Bromo-3-fluoro-1-methyl-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-1-methyl-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with acetylenic ketones, followed by bromination and fluorination steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow chemistry techniques allows for better control over reaction parameters, leading to improved efficiency and scalability . The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-1-methyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-3-fluoro-1-methyl-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-1-methyl-pyrazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives: These compounds share a similar pyrazole core structure but differ in the substitution pattern.
3,5-Disubstituted Pyrazoles: These compounds have different substituents at the 3 and 5 positions, leading to variations in their chemical properties and applications.
Uniqueness
5-Bromo-3-fluoro-1-methyl-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C4H4BrFN2 |
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Molecular Weight |
178.99 g/mol |
IUPAC Name |
5-bromo-3-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C4H4BrFN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 |
InChI Key |
CDNCNRDTOHPVCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)F)Br |
Origin of Product |
United States |
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